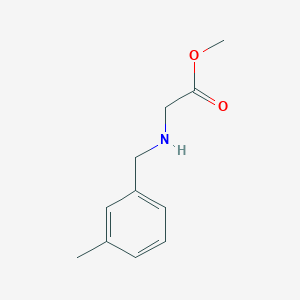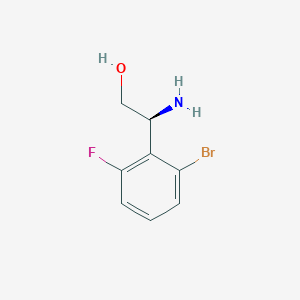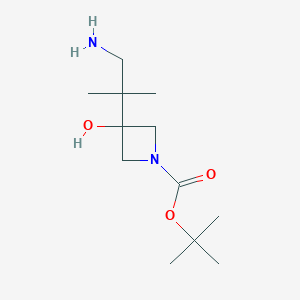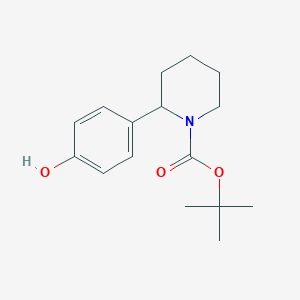![molecular formula C8H8BrF3N2 B13548879 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole](/img/structure/B13548879.png)
4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a cyclobutyl ring attached to a pyrazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Bromination: The bromine atom is introduced through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Formation of the Pyrazole Ring: The final step involves the formation of the pyrazole ring through a cyclization reaction involving hydrazine and an appropriate diketone or aldehyde precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under appropriate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, oxidized or reduced derivatives, and coupled products with various functional groups.
Aplicaciones Científicas De Investigación
4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the development of advanced materials, such as organic semiconductors and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The trifluoromethyl group and the pyrazole ring play crucial roles in determining the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]benzene
- 4-bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene
- 4-bromo-1-cyclobutyl-2-(trifluoromethyl)benzene
Uniqueness
4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds
Propiedades
Fórmula molecular |
C8H8BrF3N2 |
|---|---|
Peso molecular |
269.06 g/mol |
Nombre IUPAC |
4-bromo-1-[1-(trifluoromethyl)cyclobutyl]pyrazole |
InChI |
InChI=1S/C8H8BrF3N2/c9-6-4-13-14(5-6)7(2-1-3-7)8(10,11)12/h4-5H,1-3H2 |
Clave InChI |
SWTORAGGMFQVDW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C(F)(F)F)N2C=C(C=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


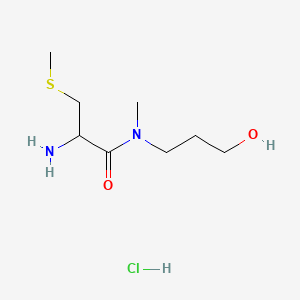
![1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanaminehydrochloride](/img/structure/B13548809.png)

